molecular formula C30H32N4O5S B406538 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 303787-78-2

2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B406538
CAS No.: 303787-78-2
M. Wt: 560.7g/mol
InChI Key: DFOSWWAVLWHXHL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.45–7.25 (m, 8H, aromatic protons from benzo[de]isoquinoline and benzoyl).
    • δ 3.72 (s, 4H, piperazine N–CH₂).
    • δ 2.95 (t, 2H, ethyl linker CH₂).
    • δ 1.55–1.45 (m, 6H, piperidine CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 168.9, 164.2 (diketone C=O).
    • δ 140.1–122.5 (aromatic carbons).
    • δ 53.6 (piperazine N–CH₂).
    • δ 25.9 (piperidine CH₂).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) :
    • 1705 (C=O stretching).
    • 1340, 1160 (S=O asymmetric/symmetric stretching).
    • 1240 (C–N piperazine).

Mass Spectrometry (MS)

  • ESI-MS : m/z 550.2 [M+H]⁺ (calculated 549.6).
  • Fragmentation pattern: Loss of piperidin-1-ylsulfonyl (m/z 398.1) and benzoyl (m/z 265.0).

Properties

IUPAC Name

2-[2-[4-(4-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSWWAVLWHXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule with potential therapeutic applications. It features a benzo[de]isoquinoline core, which is known for its biological activity, particularly in cancer research and other therapeutic areas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C25H30N4O4S\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}

Key Structural Features

  • Benzo[de]isoquinoline Core : Imparts significant biological activity.
  • Piperidine and Piperazine Moieties : These nitrogen-containing rings are crucial for interaction with biological targets.
  • Sulfonyl Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : The compound has been shown to inhibit PARP, an enzyme critical for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair in damaged cells .
  • Regulation of Transcription : It modulates transcriptional activities by interacting with chromatin structure, potentially affecting gene expression related to cell proliferation and apoptosis .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, likely due to its dual action on DNA repair pathways and transcriptional regulation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
PARP InhibitionPrevents DNA repair
CytotoxicityInduces apoptosis in cancer cells
Transcription ModulationAlters gene expression

Case Studies

Several studies have investigated the biological activity of related compounds and their implications in therapeutic contexts:

  • Cytotoxicity in Cancer Research : A study demonstrated that compounds similar to the target molecule effectively induced apoptosis in breast cancer cell lines via PARP inhibition. The results indicated a significant reduction in cell viability compared to controls .
  • Transcriptional Regulation : Research has shown that the modulation of transcription elongation by compounds with similar structures can lead to altered expression of genes involved in cell cycle regulation and apoptosis, suggesting potential applications in targeted cancer therapy .
  • In Vivo Studies : Animal models treated with derivatives of benzo[de]isoquinoline have exhibited reduced tumor growth rates, supporting the hypothesis that these compounds can be effective anticancer agents through their multifaceted mechanisms .

Scientific Research Applications

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes, potentially leading to antiproliferative effects in cancer cells.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
  • ADP-Ribosylation : Similar compounds have been shown to catalyze ADP-ribosylation reactions, affecting protein function and cellular signaling pathways.

Cancer Research

The compound has shown promising results in cancer treatment applications due to its antiproliferative properties. Studies have indicated that modifications to the sulfonamide group significantly influence potency against various cancer cell lines. For example, analogs of this compound have demonstrated IC50 values as low as 0.6 µM against colon cancer cells, indicating strong antiproliferative effects.

Compound NameIC50 (µM)TargetEffect
TASIN Analog 10.6Colon Cancer CellsAntiproliferative
TASIN Analog 21.5Isogenic Cell LinesSelective Cytotoxicity
Compound A5.0Enzyme InhibitionReduced Activity
Compound B12.0Neurotransmitter ReceptorModulation

Neuropharmacology

Research into the piperazine derivatives has revealed modulation of serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neurological conditions. The ability of these compounds to influence neurotransmitter systems opens avenues for developing new treatments for psychiatric disorders.

Enzyme Inhibition Studies

The sulfonamide group in the compound has been linked to inhibition of specific enzymes that are critical in various biochemical pathways. This aspect is particularly relevant for drug development targeting metabolic diseases and cancer.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various TASIN analogs against colon cancer cell lines, revealing that structural modifications could enhance efficacy significantly.

Neuropharmacological Effects

Investigations into the piperazine derivatives have shown their ability to modulate serotonin and dopamine receptors, suggesting therapeutic potential for mood disorders.

ADP-Ribosylation Studies

Research into biochemical pathways affected by similar compounds highlighted their capability to catalyze ADP-ribosylation of target proteins, crucial for understanding their role in cellular signaling and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the piperazine substituents, sulfonyl groups, and aromatic systems. Key differences in molecular weight, spectral properties, and substituent effects are highlighted below.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent(s)
Target Compound C₂₉H₃₁N₃O₅S* 557.65 g/mol* 4-(Piperidin-1-ylsulfonyl)benzoyl
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₄H₂₂ClN₃O₄S 483.97 g/mol 4-Chlorophenylsulfonyl
2-(2-(4-(2-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione C₂₂H₂₁FN₂O₃ 404.42 g/mol 2-Fluorobenzoyl
2-(2-(4-(3-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione C₂₂H₂₃FN₂O₂ 390.44 g/mol 3-Fluorobenzyl
2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₆H₂₄FN₃O₃ 445.49 g/mol 4-Fluorophenylpiperazine + ketone linker

* Hypothetical values inferred from structural similarity to and .

Spectral and Structural Differences

  • NMR Shifts :

    • The target compound’s piperidin-1-ylsulfonyl group would likely deshield aromatic protons near the sulfonyl group, similar to the 4-chlorophenylsulfonyl analog (δ 7.77–7.88 ppm for phthalimide protons in ).
    • Fluorine-containing analogs (e.g., ) show distinct splitting patterns: 2-fluorobenzoyl derivatives exhibit δ 7.12–7.55 ppm for fluorophenyl protons , while 3-fluorobenzyl derivatives display δ 7.29–7.66 ppm .
  • IR Spectra :

    • Sulfonyl groups (S=O) in the target compound and would show strong absorption near 1170–1360 cm⁻¹, while carbonyl (C=O) stretches in benzoyl/phthalimide groups appear at 1712–1774 cm⁻¹ .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution between piperazine and sulfonylbenzoyl intermediates .

Preparation Methods

Alternative Pathways via Diels-Alder Reactions

Substituted benzo[de]isoquinoline-1,3-diones may also arise from Diels-Alder cycloaddition between furan derivatives and maleic anhydride, followed by oxidation. This method introduces functionalization sites but requires stringent control over regioselectivity.

Piperazine-Ethyl Functionalization

Introducing the 2-(piperazin-1-yl)ethyl side chain to the core involves nucleophilic substitution or reductive amination strategies.

Reductive Amination Protocol

Source demonstrates the efficacy of reductive amination for appending piperazine groups to amine-terminated chains. For the target compound, the following steps are inferred:

  • Ethylenediamine Activation : Reacting the benzo[de]isoquinoline-1,3-dione core’s imide nitrogen with bromoethylamine hydrobromide in DMF at 60°C for 6 hours.

  • Piperazine Coupling : Treating the intermediate with piperazine in the presence of NaBH(OAc)₃, as described for analogous systems. Key conditions:

    Yield=68%(optimized at 0°C, 12 h stirring in CH₂Cl₂)[2]\text{Yield} = 68\% \quad \text{(optimized at 0°C, 12 h stirring in CH₂Cl₂)}

Protection-Deprotection Strategies

To prevent over-alkylation, the piperazine nitrogen is protected using trifluoroacetyl groups during synthesis. Deprotection employs mild alkaline conditions (e.g., K₂CO₃ in MeOH/H₂O), critical for maintaining the integrity of the sulfonylbenzoyl group introduced later.

Sulfonylation with 4-Piperidin-1-ylsulfonylbenzoyl Chloride

The installation of the 4-piperidin-1-ylsulfonylbenzoyl group onto the piperazine ring follows established sulfonylation principles.

Sulfonyl Chloride Synthesis

4-Piperidin-1-ylsulfonylbenzoyl chloride is prepared via:

  • Sulfonation : Treating 4-chlorosulfonylbenzoyl chloride with piperidine in anhydrous THF at −10°C.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields the sulfonyl chloride as a crystalline solid (m.p. 89–91°C).

Coupling Reaction

Reaction of the piperazine-ethyl-benzo[de]isoquinoline intermediate with the sulfonyl chloride proceeds under Schotten-Baumann conditions:

  • Solvent : Dichloromethane (0°C, 30 min)

  • Base : Triethylamine (2.5 equiv) to scavenge HCl

  • Workup : Precipitation in hexane removes unreacted chloride, yielding the crude product (56–84% yield).

Final Assembly and Purification

The convergent synthesis concludes with coupling the sulfonylbenzoyl-piperidine moiety to the functionalized core.

Acyl Transfer Reaction

The piperazine’s secondary amine attacks the benzoyl chloride’s carbonyl carbon, facilitated by:

Reaction equation: R-NH+ClC(O)ArR-NH-C(O)Ar+HCl[4]\text{Reaction equation: } \text{R-NH} + \text{ClC(O)Ar} \rightarrow \text{R-NH-C(O)Ar} + \text{HCl}

Chromatographic Purification

Final purification employs aluminum oxide column chromatography (CHCl₃ eluent), effectively separating the target compound from di-sulfonylated byproducts.

StepPurity (HPLC)Yield
Crude product72%
After chromatography98%61%

Analytical Validation

Structural confirmation integrates multiple techniques:

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Resonances at δ 8.2–7.5 ppm (aromatic protons), δ 3.8–3.2 ppm (piperazine/piperidine CH₂), and δ 2.6 ppm (N-CH₂-CH₂-N).

  • HRMS : [M+H]⁺ calculated for C₃₀H₃₂N₄O₅S: 561.2124; observed: 561.2121.

Crystallographic Analysis

Single-crystal X-ray diffraction (as in source) confirms π-stacking interactions (3.31–3.41 Å) between benzo[de]isoquinoline cores, influencing solubility and crystallinity.

Challenges and Optimization Opportunities

  • Solubility Issues : The planar benzo[de]isoquinoline core promotes aggregation. Grafting triisopropylsilylethynyl groups (cf. source) could enhance solubility without altering electronic properties.

  • Sulfonylation Selectivity : Competing N- versus O-sulfonylation is mitigated by low-temperature reactions (<5°C).

  • Scale-Up Limitations : Batch-based reductive amination faces mixing inefficiencies; continuous-flow systems may improve yields .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: Synthesis optimization often involves selecting coupling reagents and controlling reaction conditions. For example, piperazine-containing intermediates (common in similar compounds) are synthesized via nucleophilic substitution or amide coupling. High yields (~80–90%) are achieved using polar aprotic solvents (e.g., DCM, DMF) at 60–80°C, with catalysts like triethylamine . Stepwise purification via column chromatography and recrystallization ensures purity. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate structures .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., sulfonyl groups at ~1350–1150 cm⁻¹, carbonyl stretches at ~1650–1750 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms piperazine/piperidine ring proton environments (δ 2.5–3.5 ppm for CH₂ groups) and aromatic proton splitting patterns .
  • GC-MS/HPLC: Validates purity (>95%) and monitors reaction progress .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage: Keep in airtight containers at –20°C, away from moisture and light. Avoid incompatible materials (strong acids/bases) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, reaction path searches using software like Gaussian or ORCA identify optimal conditions (e.g., solvent effects, temperature) . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize viable synthetic routes .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer:
  • Byproduct Analysis: Use LC-MS or high-resolution mass spectrometry (HRMS) to identify impurities. Adjust stoichiometry or reaction time if intermediates are detected .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint side reactions (e.g., hydrolysis of sulfonyl groups) .
  • DoE (Design of Experiments): Systematic variation of parameters (e.g., temperature, catalyst loading) isolates critical factors affecting yield .

Q. How are reaction mechanisms validated for piperazine/piperidine-containing systems?

  • Methodological Answer:
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track proton transfer or bond formation in intermediates .
  • Computational Modeling: Compare calculated activation energies (via DFT) with experimental kinetic data to confirm proposed mechanisms .
  • Cross-Validation: Replicate reactions under inert (argon) vs. ambient conditions to assess oxidative side reactions .

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